molecular formula C7H9IN2O B2643892 5-Iodo-1-propylpyrazole-3-carbaldehyde CAS No. 2226183-12-4

5-Iodo-1-propylpyrazole-3-carbaldehyde

Cat. No.: B2643892
CAS No.: 2226183-12-4
M. Wt: 264.066
InChI Key: ZYUPOZCRWLFSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-propylpyrazole-3-carbaldehyde (IPP) is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the enzyme cytochrome P450 2B6, which plays a crucial role in the metabolism of many drugs and toxins in the human body.

Mechanism of Action

5-Iodo-1-propylpyrazole-3-carbaldehyde works by binding to the active site of cytochrome P450 2B6 and inhibiting its enzymatic activity. This leads to a decrease in the metabolism of drugs and toxins that are substrates for this enzyme, resulting in increased drug concentrations and altered pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of cytochrome P450 2B6. This enzyme is involved in the metabolism of many drugs and toxins, and its inhibition can lead to altered pharmacokinetics and pharmacodynamics of these compounds. This compound has been shown to increase the plasma concentrations of several drugs, including efavirenz, bupropion, and methadone.

Advantages and Limitations for Lab Experiments

The use of 5-Iodo-1-propylpyrazole-3-carbaldehyde in lab experiments has several advantages, including its high potency and selectivity for cytochrome P450 2B6, its well-established synthesis method, and its ability to alter drug metabolism and toxicity. However, there are also some limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on 5-Iodo-1-propylpyrazole-3-carbaldehyde, including the development of more potent and selective inhibitors of cytochrome P450 2B6, the investigation of the effects of cytochrome P450 2B6 inhibition on drug-drug interactions, and the exploration of the role of this enzyme in drug-induced toxicity. Additionally, the use of this compound in preclinical and clinical studies may provide valuable insights into the pharmacokinetics and pharmacodynamics of various drugs, leading to improved drug development and patient care.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, particularly in the investigation of cytochrome P450 2B6-mediated drug metabolism and toxicity. Its unique properties make it a potent and selective inhibitor of this enzyme, with potential applications in drug development and personalized medicine. Further research on this compound and its effects on drug metabolism and toxicity may lead to improved drug development and patient care.

Synthesis Methods

The synthesis of 5-Iodo-1-propylpyrazole-3-carbaldehyde involves several steps, including the reaction of 1-propylhydrazine with 5-iodo-3-pyridinecarboxaldehyde, followed by oxidation with sodium chlorite. The final product is obtained through purification by column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

5-Iodo-1-propylpyrazole-3-carbaldehyde has been extensively used in scientific research to investigate the role of cytochrome P450 2B6 in drug metabolism and toxicity. It has been shown to be a potent and selective inhibitor of this enzyme, with minimal effects on other cytochrome P450 enzymes. This makes this compound a valuable tool for studying the effects of cytochrome P450 2B6 inhibition on the pharmacokinetics and pharmacodynamics of various drugs.

Properties

IUPAC Name

5-iodo-1-propylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-7(8)4-6(5-11)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUPOZCRWLFSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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